molecular formula C23H14Cl2N2O2S B4600045 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

Cat. No.: B4600045
M. Wt: 453.3 g/mol
InChI Key: GYEDOFOJGYNYOA-SRZZPIQSSA-N
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Description

2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a thiazole ring and a dichlorobenzyl ether moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This step usually involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Dichlorobenzyl Ether Moiety: This step involves the reaction of the benzimidazole-thiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Condensation: The final step involves the condensation of the intermediate with 4-hydroxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, leading to the formation of amines or saturated compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl ether moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Amines, saturated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)benzimidazole
  • 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)thiazole

Uniqueness

Compared to similar compounds, 2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one stands out due to its combined benzimidazole and thiazole rings, which provide a unique scaffold for further functionalization. This dual-ring system enhances its stability and reactivity, making it a more versatile compound for various applications.

Properties

IUPAC Name

(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O2S/c24-16-8-7-15(18(25)12-16)13-29-17-9-5-14(6-10-17)11-21-22(28)27-20-4-2-1-3-19(20)26-23(27)30-21/h1-12H,13H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDOFOJGYNYOA-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Reactant of Route 2
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Reactant of Route 3
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Reactant of Route 4
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Reactant of Route 5
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Reactant of Route 6
2-((E)-1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

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